molecular formula C16H15F3N4 B13716918 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole

4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole

Cat. No.: B13716918
M. Wt: 320.31 g/mol
InChI Key: ZLOYTXDWZPOLKV-UHFFFAOYSA-N
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Description

4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Introduction of the cyano group: This step may involve the use of cyanating agents such as cyanogen bromide or copper(I) cyanide.

    Substitution reactions: The phenyl and piperidinyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano, phenyl, piperidinyl, and trifluoromethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-1-phenyl-3-(trifluoromethyl)pyrazole: Lacks the piperidinyl group.

    1-Phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole: Lacks the cyano group.

    4-Cyano-1-phenyl-5-(piperidin-1-YL)pyrazole: Lacks the trifluoromethyl group.

Uniqueness

The unique combination of the cyano, phenyl, piperidinyl, and trifluoromethyl groups in 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole imparts distinct chemical properties, such as increased lipophilicity, potential for hydrogen bonding, and electronic effects, which can influence its reactivity and interactions in various applications.

Biological Activity

4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole is a synthetic compound with a complex structure that incorporates a pyrazole core, substituted with various functional groups. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C16H15F3N4
  • Molecular Weight : 320.31 g/mol
  • CAS Number : [Not provided in the search results]

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrazole compounds have shown significant inhibitory effects on various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The compound's structure allows it to interact with multiple cellular targets, potentially disrupting cancer cell proliferation .
  • Anti-inflammatory Effects :
    • Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Properties :
    • The compound has been evaluated against various bacterial strains and fungi, showing promising antimicrobial activity comparable to standard antibiotics .

Antitumor Activity Study

A recent study synthesized several pyrazole derivatives and evaluated their antitumor activity against different cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly in breast cancer cells. The study utilized the Combination Index method to assess synergistic effects when combined with doxorubicin, revealing enhanced efficacy .

Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory properties of pyrazole derivatives. The results showed that certain compounds effectively reduced LPS-induced inflammation in vitro by inhibiting NO production and cytokine release. This suggests a mechanism through which these compounds could be developed for therapeutic applications in inflammatory conditions .

Comparative Biological Activity Table

Biological ActivityCompoundMechanism
AntitumorThis compoundInhibition of cell proliferation in various cancer types
Anti-inflammatoryPyrazole derivativesInhibition of TNF-α and NO production
AntimicrobialSimilar pyrazole compoundsEffective against bacterial strains and fungi

Properties

Molecular Formula

C16H15F3N4

Molecular Weight

320.31 g/mol

IUPAC Name

1-phenyl-5-piperidin-1-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H15F3N4/c17-16(18,19)14-13(11-20)15(22-9-5-2-6-10-22)23(21-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

ZLOYTXDWZPOLKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)C#N

Origin of Product

United States

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